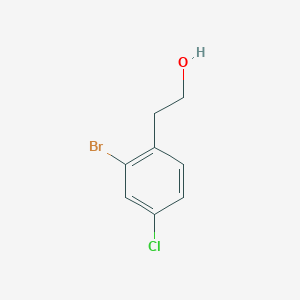

2-(2-Bromo-4-chlorophenyl)ethanol

Descripción

Contextual Significance of Halogenated Aromatic Alcohols in Chemical Research

Halogenated aromatic alcohols, a class that includes phenylethanols, are significant in various fields of chemical research. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the aromatic ring can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. acs.orgiloencyclopaedia.org These characteristics make them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. numberanalytics.com

The introduction of halogens can lead to specific, directed interactions, such as halogen bonding, where the halogen atom acts as a Lewis acid. acs.org This non-covalent interaction is increasingly recognized and exploited in drug design and crystal engineering. Furthermore, halogenated aromatic compounds are studied for their environmental and toxicological profiles, as their persistence and bioaccumulation can be significant. iloencyclopaedia.orgscience.gov Research into their metabolic pathways and environmental fate is an active area of investigation. science.gov For instance, 2-Bromo-4-chlorophenol (B154644), a related compound, has been studied in the context of the bioselective toxicity of the chiral insecticide profenofos. nih.gov

Structural Classification and Research Landscape of Bromo-Chlorophenyl Ethanol (B145695) Derivatives

Bromo-chlorophenyl ethanol derivatives are classified based on the substitution pattern of the bromine and chlorine atoms on the phenyl ring, as well as the position of the hydroxyl group on the ethanol side chain. The parent structure, phenylethanol, can be halogenated at various positions on the benzene (B151609) ring (ortho, meta, para) and the ethanol chain can be attached at different points.

The research landscape for these derivatives is diverse. They serve as key intermediates in organic synthesis. For example, the reduction of substituted acetophenones is a common route to these alcohols. The synthesis of 2-(2-bromo-4-chlorophenyl)ethanol itself can be achieved from (2-bromo-4-chlorophenyl)acetic acid. chemicalbook.com The specific positioning of the halogen atoms provides chemists with tools to fine-tune the electronic and steric properties of molecules, which is crucial in developing new chemical entities with desired activities.

Rationale and Scope for In-Depth Academic Investigation of this compound

The specific compound, this compound, warrants detailed academic investigation due to its role as a specialized chemical intermediate. Its structural features—a bromine atom ortho to the ethanol substituent and a chlorine atom para to it—present a unique combination of steric and electronic effects that can be exploited in synthesis.

A significant rationale for its study comes from its connection to agrochemicals. It is structurally related to metabolites or precursors of pesticides. For example, the related compound 2-Bromo-4-chlorophenol is studied alongside the chiral organophosphate insecticide profenofos, indicating the relevance of this substitution pattern in toxicological and environmental chemistry research. nih.gov The availability of spectroscopic data, such as NMR, HPLC, and LC-MS, for this compound facilitates its use and characterization in complex synthetic pathways. ambeed.com Its utility as a building block in creating larger, more complex molecules for various research applications, including medicinal chemistry and materials science, provides a strong impetus for its continued study. bldpharm.com

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52864-57-0 | chemicalbook.combldpharm.com |

| Molecular Formula | C8H8BrClO | chemicalbook.combldpharm.com |

| Molecular Weight | 235.51 g/mol | chemicalbook.combldpharm.com |

| Storage | Sealed in dry, room temperature | bldpharm.com |

| MDL Number | MFCD24130053 | bldpharm.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromo-4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAISAAYRNWOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306472 | |

| Record name | 2-Bromo-4-chlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52864-57-0 | |

| Record name | 2-Bromo-4-chlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52864-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Bromo 4 Chlorophenyl Ethanol and Analogues

Stereocontrolled Synthesis and Chiral Induction Approaches

The creation of chiral secondary alcohols from prochiral ketones is a cornerstone of modern asymmetric synthesis. For analogues of 2-(2-Bromo-4-chlorophenyl)ethanol, achieving high enantiopurity is critical for their application as chiral building blocks. nih.gov Methodologies to produce these enantiopure compounds generally involve either the resolution of a racemic mixture or, more efficiently, the direct asymmetric synthesis from a prochiral precursor. nih.gov

Enantioselective routes to chiral phenylethanols primarily involve the asymmetric reduction of the corresponding acetophenone (B1666503) or the kinetic resolution of a racemic alcohol mixture.

Asymmetric Reduction: This is a direct approach where a prochiral ketone, in this case, a substituted 2-bromo-4-chloroacetophenone, is converted into a single enantiomer of the alcohol. This is typically achieved using chiral catalysts or reagents that facilitate the delivery of a hydride to one face of the carbonyl group preferentially. researchgate.netresearchgate.net

Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of the alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.gov Lipases are commonly used biocatalysts for this purpose, often catalyzing the acylation of one enantiomer in a racemic alcohol mixture. nih.govnih.gov For example, the lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is highly effective in the transesterification of racemic 1-phenylethanol (B42297) using acyl donors like vinyl acetate, allowing for the separation of the unreacted alcohol from the newly formed ester. nih.gov

A variety of chiral catalysts have been developed for the asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols. These can be broadly categorized into metal-based catalysts and biocatalysts.

Chiral Metal Catalysts: Ruthenium (Ru) complexes featuring chiral phosphine (B1218219) and diamine ligands are prominent in asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.netmdpi.com For instance, complexes of the type bisphosphine/diamine-Ru have been successfully used in the asymmetric hydrogenation of acetophenone. mdpi.com The choice of both the phosphine ligand (e.g., BINAP or Tol-BINAP) and the diamine ligand can significantly influence both the reaction rate and the resulting enantioselectivity. mdpi.com Another well-established method is the use of chiral oxazaborolidine catalysts, as developed by Corey, Bakshi, and Shibata (CBS), which mediate the enantioselective reduction of ketones with borane. taylorfrancis.com This approach has been used to produce chiral halo-alcohols with high enantiomeric excess (ee). taylorfrancis.com

Biocatalysts (Enzymes): Enzymes offer exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govresearchgate.net Alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of ketones to produce enantiopure alcohols. researchgate.net Similarly, lipases are widely employed for the kinetic resolution of racemic alcohols. nih.gov These enzymatic methods are considered green chemistry approaches and are often preferred for their high efficiency and selectivity. nih.gov

Table 1: Examples of Chiral Catalysts in the Synthesis of Chiral Alcohols

| Catalyst System | Substrate Type | Method | Key Features | Reference |

| Chiral Oxazaborolidine / Borane | Phenacyl Chloride | Asymmetric Reduction | Produces chiral chloro-alcohol with 95-96% ee. | taylorfrancis.com |

| (R)-BINAP-RuCl₂-(R)-DABN | Acetophenone | Asymmetric Hydrogenation | High conversion and enantioselectivity; ligand choice is critical. | mdpi.com |

| Novozym 435 (Lipase) | Racemic 1-phenylethanol | Enzymatic Kinetic Resolution | High enantioselectivity (>99% ee) via transesterification. | nih.gov |

| Alcohol Dehydrogenase (ADH) | Aryl Ketones | Enzymatic Asymmetric Reduction | High chemo-, regio-, and stereoselectivity for enantiopure alcohols. | researchgate.net |

Strategic C-C Bond Formation Pathways

While the core phenyl ring with its bromo and chloro substituents is typically pre-formed, the construction of the ethanol (B145695) side chain is a key strategic step. The most direct and common pathway involves the reduction of a substituted phenylethanone precursor.

The precursor for synthesizing this compound is 2-bromo-1-(4-chlorophenyl)ethanone, also known as 4'-chloro-2-bromoacetophenone. sigmaaldrich.comnih.gov The reduction of the carbonyl group in this precursor yields the desired secondary alcohol. researchgate.net This transformation can be achieved through two primary methods: catalytic hydrogenation and reduction with hydride reagents.

Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. This method is widely used for the reduction of ketones to alcohols. pharmaguideline.com

Catalysts and Conditions: Various heterogeneous catalysts are effective for acetophenone hydrogenation, including palladium on carbon (Pd/C), palladium on alumina (B75360) (Pd/Al₂O₃), and rhodium-based catalysts. rsc.org The reactions are typically carried out under hydrogen pressure in a suitable solvent. mdpi.com Solvent choice can significantly impact reaction rates; for instance, polar, protic solvents like water have been shown to be highly effective for certain supported palladium catalysts. rsc.org

Selectivity: A key advantage of catalytic hydrogenation is its potential for chemoselectivity. However, when multiple reducible functional groups are present, such as C-C double bonds or aryl halides, selectivity can be a challenge. pharmaguideline.comuop.edu.pk Dehalogenation can be a competing side reaction, particularly with palladium catalysts. Therefore, for a substrate like 2-bromo-1-(4-chlorophenyl)ethanone, catalyst choice and reaction conditions must be carefully optimized to favor reduction of the ketone without cleaving the carbon-halogen bonds. Ruthenium-based catalysts have shown high activity for the hydrogenation of substituted acetophenones. researchgate.net

Table 2: Catalytic Hydrogenation of Acetophenone Derivatives

| Catalyst | Solvent | Conditions | Outcome | Reference |

| 5% Pd/Al₂O₃ | Water | H₂ pressure | High conversion; rate correlated with solvent hydrogen-bond-acceptance. | rsc.org |

| 5% Pd/C | Water | H₂ pressure | High conversion; rate correlated with solvent hydrogen-bond-donation. | rsc.org |

| Ru(II) complexes | Isopropanol | 82 °C, NaOH base | Excellent conversion (97-98%) via transfer hydrogenation. | researchgate.net |

Palladium-Catalyzed Coupling Reactions for Aryl-Alkyl Linkages

Palladium catalysis is a cornerstone of modern organic synthesis, providing versatile and reliable methods for the formation of carbon-carbon bonds. nobelprize.org These reactions are fundamental for linking aryl and alkyl fragments, which is the key step in assembling the backbone of this compound. The widespread use of these methods is due to their generally mild reaction conditions and tolerance of a wide array of functional groups. nobelprize.org

Cross-coupling reactions are indispensable for creating C(sp²)–C(sp³) bonds, forming the ethyl side chain on the phenyl ring. rsc.org Seminal reactions such as the Suzuki, Negishi, and Heck couplings have become standard procedures in synthetic chemistry. nobelprize.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with an aryl halide (R'-X) to form an organopalladium(II) complex. nobelprize.org

Transmetalation : An organometallic nucleophile (R-M), such as an organoboron (Suzuki) or organozinc (Negishi) compound, transfers its organic group to the palladium(II) center. nobelprize.org

Reductive Elimination : The two organic fragments (R and R') couple, forming the final product and regenerating the palladium(0) catalyst. nobelprize.org

The Suzuki reaction, which uses stable and accessible organoboron compounds, is particularly noteworthy for its practicality and functional group compatibility. nobelprize.orgthieme-connect.com For instance, the synthesis of a molecule like this compound could be envisioned by coupling a 1,3-dihalo-5-chlorobenzene derivative with a suitable ethanol-equivalent organoboron reagent. The choice of ligands, often bulky, electron-rich phosphines, is crucial for achieving high efficiency, especially with less reactive aryl chlorides. thieme-connect.com Significant progress has been made in developing catalyst systems that are effective for a wide range of aryl halides and alkylboron derivatives. rsc.orgthieme-connect.com

| Reaction Name | Aryl Component | Alkyl Component | Typical Palladium Catalyst System | Key Features |

| Suzuki Coupling | Aryl/Heteroaryl Halides (Cl, Br, I) or Triflates | Alkylboronic acids or esters | Pd(OAc)₂, Pd(PPh₃)₄, or Palladacycle Precatalysts with phosphine ligands (e.g., SPhos, P(t-Bu)₃) and a base (e.g., K₂CO₃, K₃PO₄). thieme-connect.comscispace.comnih.gov | High functional group tolerance; uses stable, often commercially available boronic acids; requires a base for activation. nobelprize.orgscispace.com |

| Negishi Coupling | Aryl/Heteroaryl Halides (Cl, Br, I) or Triflates | Organozinc reagents (Alkyl-ZnX) | Pd(dba)₂ or Ni(acac)₂ with phosphine ligands. nobelprize.org | Highly reactive organozinc reagents do not require a base; useful for thermally sensitive substrates; reagents can be moisture/air sensitive. nobelprize.org |

| Heck Reaction | Aryl Halides (Br, I) or Triflates | Alkenes (e.g., ethylene (B1197577), followed by reduction) | Pd(OAc)₂ with phosphine ligands and a base. nobelprize.org | Forms a C=C bond which can be subsequently reduced; avoids organometallic reagents for the alkyl part. nobelprize.org |

This table provides a generalized overview of prominent palladium-catalyzed cross-coupling reactions applicable to the formation of aryl-alkyl linkages.

An alternative and increasingly powerful strategy for forming aryl-alkyl bonds is the direct functionalization of C–H bonds. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials (like aryl halides or organometallics) by activating an otherwise inert C–H bond. nih.gov The key to achieving site selectivity is the use of a directing group (DG) present on the substrate. nih.govscribd.com This group coordinates to the palladium catalyst and delivers it to a specific, often ortho, C–H bond, leading to the formation of a cyclopalladated intermediate. nih.gov

This palladacycle can then react with a variety of coupling partners, including alkyl halides, to form the desired C–C bond. nih.gov While this method is highly effective for ortho-functionalization, recent advances have also enabled functionalization at more distal meta and para positions through innovative strategies, such as the use of a palladium/norbornene cooperative catalysis system. nih.gov This latter strategy involves the formation of an initial ortho-palladacycle, followed by insertion of norbornene and a subsequent "walk" to a distal C-H bond. nih.gov

| Directing Group | Substrate Class | Position Functionalized | Mechanistic Feature |

| Pyridine (B92270) / Oxime Ethers | Phenylpyridines, Acetophenone Oximes | ortho-C(sp²)-H | Ligand-directed C-H activation generates a cyclopalladated intermediate which can be intercepted by electrophiles. nih.gov |

| Amides (e.g., 8-aminoquinoline) | Anilides | ortho-C(sp²)-H | The bidentate directing group forms a stable palladacycle, enabling high regioselectivity. acs.org |

| Sulfonamides | Benzenesulfonamides | ortho-C(sp²)-H | Used in C-N bond formation but illustrates the principle of directed C-H activation. nih.gov |

| Picolinamide (PA) | Benzylamines | ortho-C(sp²)-H and β-C(sp³)-H | Capable of directing functionalization of both aromatic and alkyl C-H bonds. |

This table showcases examples of directing groups and their application in palladium-catalyzed C-H functionalization, a strategy relevant for building substituted aryl frameworks.

Nickel-Catalyzed Cross-Electrophile Coupling Reactions Involving Alcohols

While palladium is a workhorse for cross-coupling, nickel catalysis has emerged as a powerful alternative, particularly for challenging transformations like the coupling of two different electrophiles (cross-electrophile coupling, XEC). nih.gov These reactions are attractive because they often utilize readily available starting materials like aryl halides and alcohols under reductive conditions, avoiding the pre-formation and handling of sensitive organometallic reagents. acs.orgacs.org

A significant challenge in using alcohols directly in cross-coupling is the strength of the C–O bond (≈95 kcal/mol). acs.org A highly effective strategy to overcome this is the in situ conversion of the alcohol to a more reactive alkyl halide, which is then immediately consumed in a nickel-catalyzed reductive coupling with an aryl halide. nih.govacs.org This one-pot procedure streamlines the synthesis by avoiding the isolation of potentially unstable alkyl bromide intermediates. nih.gov

The process typically involves two concurrent steps within the same reaction vessel:

Alcohol Activation : A brominating agent rapidly converts the primary alcohol to its corresponding alkyl bromide. Reagents like 2-chloro-3-ethylbenzo[d]oxazol-3-ium salt (CEBO) combined with tetrabutylammonium (B224687) bromide (TBAB) can achieve this transformation within minutes under mild conditions. acs.org Another system employs the Hendrikson "POP" reagent, which generates triphenylphosphine (B44618) oxide as a byproduct that may even act as a ligand for the nickel catalyst. nih.govacs.org

Reductive Coupling : A nickel catalyst, often in the presence of a stoichiometric reductant like manganese or zinc powder, couples the in situ-generated alkyl bromide with an aryl halide coupling partner. acs.orgrsc.orgacs.org

The success of this methodology hinges on the compatibility of the bromination reagents and their byproducts with the nickel-catalyzed reductive coupling system. acs.orgnih.gov This approach has proven to be highly versatile, tolerating a wide range of functional groups and enabling the arylation of complex, poly-functional molecules. acs.org

| Alcohol Activation System | Nickel Catalyst System | Reductant | Key Features and Scope |

| CEBO / TBAB | NiBr₂·glyme / 4,4'-di-tert-butyl-2,2'-bipyridine | Mn powder | Rapid bromination (1-5 min); compatible with primary and secondary alcohols; broad scope for aryl halides. acs.org |

| Hendrikson "POP" Reagent | NiCl₂·DME | Mn powder | One-pot deoxygenative silylation of primary alcohols with chlorosilanes via an alkyl bromide intermediate. nih.govacs.org |

| TiCl₄(lutidine) / Mn | NiCl₂(Me₄Phen)·2H₂O | Mn powder (as part of Ti-reagent generation) | Couples benzyl (B1604629) alcohols with aryl halides via a benzyl radical intermediate formed by C-O bond homolysis. acs.org |

| PhSiH₃ | NiBr₂ / 4,4′-di-tert-butyl-2,2′-dipyridyl | PhSiH₃ (silane) | Thermal C-O cross-coupling of aryl halides with primary and secondary alcohols without photoredox or electrocatalysis. acs.org |

This table summarizes modern nickel-catalyzed methods that utilize alcohols as coupling partners through various in situ activation strategies.

The direct use of primary alcohols as alkyl synthons in cross-coupling reactions requires an initial activation step to convert the robust C-O bond into a more labile group. Several distinct activation modes have been developed, primarily within the context of nickel catalysis.

Conversion to Alkyl Halides : As detailed previously, the most common activation mode is the in situ conversion of the alcohol to an alkyl halide (typically a bromide). acs.orgacs.org This strategy leverages the well-established reactivity of alkyl halides in nickel-catalyzed cross-coupling reactions. The mechanism often involves a Ni(I)/Ni(III) catalytic cycle, where the Ni(I) species is proposed to activate the alkyl halide via a radical pathway. nih.gov

Radical Generation via C–O Bond Homolysis : An alternative approach involves the direct generation of a radical from the alcohol. This can be achieved using a co-reductant system, such as a low-valent titanium reagent generated from TiCl₄ and manganese powder. acs.org This system facilitates the homolytic cleavage of the C–O bond of a benzyl alcohol, producing a benzyl radical. This radical intermediate is then captured by a nickel complex in the catalytic cycle to forge the new C–C bond with an aryl halide. acs.org

Conversion to Sulfonate Esters : Alcohols can be converted into alkyl sulfonates (e.g., tosylates, mesylates), which are excellent leaving groups. youtube.com These stable, isolable intermediates can then be used as electrophiles in nickel-catalyzed cross-coupling reactions, providing a modular and stepwise approach to the synthesis. dntb.gov.ua

The choice of activation mode depends on the specific substrate and the desired reaction pathway, with in situ halogenation offering high operational simplicity and radical generation providing a distinct mechanistic route. acs.orgacs.org

Selective Halogenation and Functional Group Interconversion

The synthesis of a precisely substituted compound like this compound requires not only the construction of the carbon skeleton but also the regioselective introduction of halogen atoms. This can be achieved either by using pre-halogenated starting materials or by performing selective halogenation on a suitable precursor.

Selective Halogenation : Introducing a bromine atom onto a 4-chlorophenylethanol core would be governed by the directing effects of the existing substituents. The chloro group and the ethyl alcohol side chain are both ortho-, para-directing groups. In the case of 4-chlorophenylethanol, the para position relative to the ethyl group is occupied by chlorine. Therefore, electrophilic bromination would likely be directed to the positions ortho to the ethyl group (C2 and C6). Achieving selectivity for the C2 position over the C6 position could be challenging and may depend on steric factors or the use of specialized brominating agents. In some cases, a one-pot bromination followed by an elimination-addition sequence can yield specific isomers. nih.gov The stereoselective introduction of halogens is also a significant area of research, particularly in natural product synthesis, often employing halocyclization reactions or chiral reagents. nih.gov

Functional Group Interconversion (FGI) : FGI provides an alternative route to the target molecule. For example, a synthetic sequence could begin with a commercially available precursor like 4-chlorophenylacetic acid. This acid can be reduced to the corresponding primary alcohol, 4-chlorophenylethanol. google.com The reduction can be accomplished using reagents like sodium borohydride (B1222165) in the presence of iodine, which generates diborane (B8814927) in situ. google.com Subsequently, selective bromination at the C2 position would yield the final product. Another common FGI is the conversion of an alcohol to an alkyl halide using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), which is a key step in many of the in situ coupling methods discussed earlier. youtube.com

Regioselective Bromination of Phenolic and Aromatic Substrates

The synthesis of the target compound often commences with the regioselective bromination of a substituted phenol (B47542). A common precursor is 4-chlorophenol (B41353), which upon bromination, can yield the key intermediate, 2-bromo-4-chlorophenol (B154644). The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group, while the chlorine atom is a deactivating but also ortho, para-directing group. cognitoedu.orgorganicchemistrytutor.comlibretexts.orgwikipedia.orgyoutube.com In the case of 4-chlorophenol, the para position is blocked, thus directing the incoming electrophile (bromine) to the ortho position relative to the hydroxyl group.

Various brominating agents and conditions can be employed to achieve this transformation with high selectivity and yield. A common method involves the use of bromine (Br₂) in a suitable solvent, such as acetic acid or dichloromethane, often at controlled temperatures (e.g., 0–25 °C) to minimize the formation of polybrominated byproducts. The use of N-bromosuccinimide (NBS) is another effective method for the regioselective bromination of phenols.

In an alternative approach, starting from o-chlorophenol, bromination can be directed to the position para to the hydroxyl group. The reaction of o-chlorophenol with bromine can yield 2-chloro-4-bromophenol. guidechem.com A patented process describes the bromination of 2-chlorophenol (B165306) in the presence of a catalyst like triethylamine (B128534) hydrochloride in a solvent such as chlorobenzene, achieving a high yield of 4-bromo-2-chlorophenol (B165030) with minimal formation of the 6-bromo isomer. google.com

The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the electrophilic substitution. The activating hydroxyl group's influence generally dominates, leading to substitution at the positions electronically favored by it. cognitoedu.orglibretexts.orgwikipedia.org

Table 1: Regioselective Bromination of Chlorophenols

| Starting Material | Brominating Agent | Catalyst/Solvent | Major Product | Yield (%) | Reference |

| 4-Chlorophenol | Bromine (Br₂) | Acetic Acid | 2-Bromo-4-chlorophenol | >95 | |

| 4-Chlorophenol | N-Bromosuccinimide (NBS) | Dichloromethane | 2-Bromo-4-chlorophenol | - | |

| o-Chlorophenol | Bromine (Br₂) | Chlorobenzene | 4-Bromo-2-chlorophenol | 99.1 | google.com |

| o-Chlorophenol | Bromine (Br₂) | - | 2-Chloro-4-bromophenol | - | guidechem.com |

Once 2-bromo-4-chlorophenol is obtained, it can be converted to (2-bromo-4-chlorophenyl)acetic acid, which is then reduced to afford the target molecule, this compound. A known synthetic route utilizes borane-tetrahydrofuran (B86392) complex (borane-THF) in tetrahydrofuran (B95107) at low temperatures (0 - 10 °C) for this reduction, achieving a high yield of 95%. chemicalbook.com

Chlorination Methods on Aromatic Rings

The introduction of a chlorine atom onto a pre-existing brominated aromatic ring is another viable synthetic strategy. For instance, the chlorination of 2-bromophenol (B46759) can be a route to obtain the 2-bromo-4-chlorophenol intermediate. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and bromine substituents. The hydroxyl group is a strong activating ortho, para-director, while the bromine atom is a deactivating but also ortho, para-director. The activating nature of the hydroxyl group typically directs the incoming chlorine electrophile to the positions ortho and para to it.

Controlling the reaction conditions is crucial to favor the formation of the desired 4-chloro isomer over other potential isomers. The use of specific catalysts can enhance the regioselectivity of the chlorination. For example, thiourea-based catalysts have been shown to influence the ortho versus para selectivity in the chlorination of phenols with N-chlorosuccinimide (NCS). scientificupdate.com By selecting the appropriate catalyst, the reaction can be steered towards the desired isomer. scientificupdate.com

Transformation of Alcohol to Halide Moieties (e.g., Appel-type Reactions, Hydrohalic Acid Treatments)

The hydroxyl group of this compound and its analogues can be converted into a halide, which is a versatile functional group for further synthetic transformations.

Table 2: General Conditions for Appel Reaction

| Reagents | Product Halide | General Mechanism | Reference |

| PPh₃, CCl₄ | Alkyl Chloride | Sₙ2 | organic-chemistry.orgwikipedia.org |

| PPh₃, CBr₄ | Alkyl Bromide | Sₙ2 | organic-chemistry.orgwikipedia.org |

| PPh₃, I₂ | Alkyl Iodide | Sₙ2 | wikipedia.org |

Treatment with hydrohalic acids (e.g., HBr, HCl) is another common method for the conversion of alcohols to alkyl halides. This reaction is typically acid-catalyzed. For a primary alcohol like this compound, the reaction with a strong acid like HBr would likely proceed through an Sₙ2 mechanism. The protonated hydroxyl group becomes a good leaving group (water), which is then displaced by the halide ion.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve sustainability. This includes the development of solvent-free reactions, the use of aqueous media, and the design of sustainable catalysts and reagents.

Solvent-Free and Aqueous-Phase Reaction Development

Efforts to minimize the use of volatile and often toxic organic solvents have led to the exploration of solvent-free and aqueous-phase reactions for halogenation.

Solvent-free bromination of phenols has been achieved under certain conditions, which can reduce waste and simplify product isolation. While specific examples for 4-chlorophenol are not extensively documented, the general approach is a significant step towards greener synthesis. The bromination of phenol with N-bromosuccinimide and 2,4,4,6-tetrabromocyclohexa-2,5-dienone has been studied in various solvents, and the ortho:para ratio was found to be influenced by the solvent, suggesting that solvent choice is critical and moving towards solvent-free conditions would require careful optimization. rsc.org

Aqueous-phase bromination of phenols is another attractive green alternative. The reaction of bromine with phenols in aqueous solution can be catalyzed by carboxylate anions, indicating a general base catalysis mechanism. cdnsciencepub.comcdnsciencepub.comresearchgate.net The use of water as a solvent is highly desirable from an environmental perspective. Additionally, the oxychlorination of phenol to 2,4-dichlorophenol (B122985) has been successfully demonstrated in water using hydrogen peroxide as the oxidant and manganous(II) sulfate (B86663) as a catalyst, offering a greener route to chlorinated phenols. rsc.org

Sustainable Catalysis and Reagent Design

The development of sustainable catalysts is a cornerstone of green chemistry, with a focus on heterogeneous catalysts and biocatalysts.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse. For the chlorination of phenols, various heterogeneous catalysts are being explored to improve selectivity and reduce waste. dntb.gov.ua

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents a highly sustainable approach to halogenation. Halogenase enzymes can exhibit remarkable regioselectivity and operate under mild, aqueous conditions. nih.govmdpi.comrsc.orgtandfonline.com Flavin-dependent halogenases, for instance, are capable of site-selective halogenation of electron-rich aromatic compounds. nih.govmdpi.comrsc.org These enzymes utilize benign inorganic halides and offer a green alternative to traditional chemical methods that often lack regiocontrol and use hazardous reagents. rsc.org The use of tyrosine phenol lyases has also been explored for the regioselective synthesis of substituted phenol intermediates. researchgate.net While the direct application of halogenases to the synthesis of this compound has not been reported, the rapid advancements in enzyme engineering hold great promise for the future development of biocatalytic routes to such compounds.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromo 4 Chlorophenyl Ethanol

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The electronic nature of the ring, influenced by the chloro and bromo substituents, plays a crucial role in these transformations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For 2-(2-bromo-4-chlorophenyl)ethanol, the carbon-bromine bond is the more reactive site for such couplings compared to the carbon-chlorine bond, allowing for selective functionalization.

Suzuki-Miyaura Reaction: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent. While specific studies on this compound are not extensively documented, research on the closely related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, provides valuable insights into the expected reactivity. nih.gov The reaction of this analog with various phenylboronic acids proceeds with moderate to good yields, demonstrating the viability of selectively coupling at the bromo-substituted position. nih.gov The general conditions involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄), and a suitable solvent system like 1,4-dioxane/water. nih.govdrishtiias.com

Table 1: Representative Suzuki-Miyaura Reaction of an Analogous Aryl Bromide

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 64 | nih.gov |

| 2 | 3-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 72 | nih.gov |

| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 81 | nih.gov |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orglibretexts.orgwikipedia.org This reaction is instrumental in the synthesis of aryl alkynes. The reactivity order of aryl halides in Sonogashira coupling is typically I > Br > Cl > OTf, which again suggests that selective coupling at the bromine atom of this compound is feasible. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | gold-chemistry.orgorganic-chemistry.org |

| Co-catalyst | CuI | gold-chemistry.orgorganic-chemistry.org |

| Base | Amine (e.g., Et₃N, i-Pr₂NH) | organic-chemistry.org |

| Solvent | THF, DMF, Acetonitrile | organic-chemistry.org |

| Temperature | Room Temperature to 100 °C | gold-chemistry.org |

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. numberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance and has been successfully applied to a wide range of aryl bromides. acs.orgresearchgate.net The formation of the carbon-carbon bond proceeds with high efficiency, making it a valuable method for creating biaryl compounds or introducing alkyl or alkenyl substituents. organic-chemistry.orguni-muenchen.de

Table 3: Typical Catalytic System for Negishi Coupling of Aryl Bromides

| Component | Example | Reference |

| Catalyst Precursor | Pd₂(dba)₃ | uni-muenchen.de |

| Ligand | PCyp₃ (Tricyclopentylphosphine) | uni-muenchen.de |

| Organozinc Reagent | R-ZnX (R = alkyl, aryl, alkenyl) | numberanalytics.comorganic-chemistry.org |

| Solvent | THF/NMP | uni-muenchen.de |

Nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides like this compound is generally difficult. chemistrysteps.comlibretexts.org SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.gov In the case of this compound, the chloro and bromo substituents are only weakly deactivating, and there are no strongly activating groups like nitro groups. Therefore, forcing conditions such as high temperatures and very strong nucleophiles would likely be necessary to induce substitution. chemistrysteps.com Under such conditions, competing reactions and lack of selectivity between the bromine and chlorine atoms would be significant challenges. An alternative pathway, the benzyne (B1209423) mechanism, can occur with extremely strong bases like sodium amide, but this often leads to a mixture of products. chemistrysteps.com

The mechanisms of the aforementioned cross-coupling reactions are underpinned by a series of fundamental steps involving the transition metal catalyst. Oxidative addition is the initial step where the palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron (Suzuki), organozinc (Negishi), or copper acetylide (Sonogashira) species. The final step is reductive elimination, where the two organic ligands on the palladium(II) center couple and are expelled as the final product, regenerating the palladium(0) catalyst to complete the catalytic cycle.

Transformations of the Primary Alcohol Functional Group

The primary alcohol group in this compound provides another site for chemical modification, allowing for the synthesis of a variety of derivatives.

The primary alcohol can be oxidized to either the corresponding aldehyde, 2-(2-bromo-4-chlorophenyl)acetaldehyde, or the carboxylic acid, 2-(2-bromo-4-chlorophenyl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will generally lead to the formation of the carboxylic acid.

Table 4: Common Reagents for the Oxidation of Primary Alcohols

| Product | Reagent | Typical Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temperature |

| Aldehyde | Dess-Martin periodinane (DMP) | Dichloromethane, Room Temperature |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

| Carboxylic Acid | Chromic acid (H₂CrO₄) | Acetone, 0 °C to Room Temperature |

Esterification: The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. researchgate.netchemguide.co.uk Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is an equilibrium process. More efficient and irreversible methods involve the reaction with an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.net

Etherification: The Williamson ether synthesis provides a classical route to ethers from this compound. khanacademy.orgmasterorganicchemistry.comyoutube.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.orglibretexts.org This alkoxide then acts as a nucleophile, displacing a halide from a primary or methyl alkyl halide to form the ether linkage. masterorganicchemistry.comlibretexts.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. youtube.comlibretexts.org

Table 5: General Strategies for Esterification and Etherification

| Transformation | Reagents | Key Features | Reference |

| Esterification | Carboxylic acid, Acid catalyst | Equilibrium process | chemguide.co.uk |

| Esterification | Acid chloride, Base (e.g., pyridine) | High yielding, irreversible | researchgate.net |

| Esterification | Acid anhydride, Base (e.g., pyridine) | Good yields, less reactive than acid chlorides | chemguide.co.uk |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Primary alkyl halide | Sₙ2 mechanism, requires unhindered alkyl halide | masterorganicchemistry.comyoutube.comlibretexts.org |

Nucleophilic Substitution at the Ethanol (B145695) Carbon

The primary alcohol moiety in this compound is a key site for nucleophilic substitution reactions. However, the hydroxyl group (-OH) is inherently a poor leaving group due to its strong basicity. researchgate.net Consequently, direct displacement of the hydroxyl group by a nucleophile is not a feasible process. To facilitate nucleophilic substitution at the ethanol carbon, the hydroxyl group must first be converted into a better leaving group. researchgate.netnih.gov

Several strategies can be employed for this activation. One common approach is to perform the reaction in the presence of a strong acid. Protonation of the hydroxyl group forms a good leaving group, water (H₂O), which can then be displaced by a nucleophile. nih.govmdpi.com Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate. These sulfonate esters are excellent leaving groups, readily undergoing S(_N)2 displacement by a wide range of nucleophiles. researchgate.net Another effective method involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl chloride or bromide, respectively, which are then susceptible to nucleophilic attack. mdpi.com

The general scheme for nucleophilic substitution at the ethanol carbon can be summarized as follows:

Step 1: Activation of the Hydroxyl Group

Protonation: R-CH₂-OH + H⁺ ⇌ R-CH₂-OH₂⁺

Sulfonylation: R-CH₂-OH + TsCl → R-CH₂-OTs

Halogenation: R-CH₂-OH + SOCl₂ → R-CH₂-Cl

Step 2: Nucleophilic Attack

R-CH₂-L + Nu⁻ → R-CH₂-Nu + L⁻ (where R = 2-bromo-4-chlorophenyl, L = a good leaving group, and Nu⁻ = a nucleophile)

These transformations enable the introduction of a wide variety of functional groups at the benzylic position, significantly expanding the synthetic utility of this compound.

Chemoselectivity and Orthogonal Reactivity

The presence of two distinct reactive centers in this compound—the aryl bromide and the primary alcohol—raises important questions of chemoselectivity. By carefully choosing reaction conditions, it is possible to selectively transform one functional group while leaving the other intact, a concept known as orthogonal reactivity.

Tandem and Cascade Reaction Sequences for Molecular Complexity

The dual functionality of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. These sequences often involve an initial reaction at one site, which then triggers a subsequent transformation involving the other functional group.

A prominent example of such a cascade reaction is the synthesis of benzofurans. researchgate.netnih.govorganic-chemistry.org A typical strategy involves a palladium-catalyzed Sonogashira coupling of the aryl bromide with a terminal alkyne. The resulting intermediate, a 2-alkynylphenyl ethanol derivative, can then undergo an intramolecular cyclization, where the hydroxyl group attacks the alkyne, to form the benzofuran (B130515) ring system. nih.gov

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Tandem Sonogashira Coupling/Cyclization | This compound, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Substituted Benzofuran |

| Intramolecular Heck Reaction | Derivative of this compound with a pendant alkene | Pd catalyst, Base | Cyclic product |

Another powerful cascade strategy involves intramolecular cyclization to form larger ring systems, such as dibenzo[b,f]oxepines. researchgate.netnih.govmdpi.comresearchgate.net In a potential synthetic route, the aryl bromide could first undergo a coupling reaction to introduce a group that can subsequently react with the ethanol moiety or a derivative thereof. For example, a Suzuki coupling to introduce a 2-formylphenyl group would generate a precursor ripe for an intramolecular Wittig or McMurry reaction to form the seven-membered oxepine ring.

These tandem and cascade reactions, which leverage the inherent reactivity of both the aryl bromide and the alcohol, provide an efficient and atom-economical approach to the synthesis of complex heterocyclic and polycyclic scaffolds from the relatively simple starting material, this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Assignment

A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is the cornerstone of structural verification.

For 2-(2-Bromo-4-chlorophenyl)ethanol, one would expect to see distinct signals corresponding to each unique proton and carbon environment.

¹H NMR: The spectrum would be predicted to show signals for the three aromatic protons on the substituted phenyl ring and the four protons of the ethanol (B145695) side chain (-CH₂CH₂OH). The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromo and chloro substituents. The protons of the two methylene (B1212753) groups in the ethanol chain would likely appear as two distinct triplets, assuming coupling to each other. The hydroxyl proton would appear as a singlet or a triplet depending on the solvent and concentration.

¹³C NMR: The spectrum would be predicted to exhibit eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanol side chain. The carbons directly bonded to the electronegative bromine and chlorine atoms would show characteristic shifts.

Despite extensive searches, specific, experimentally-derived ¹H and ¹³C NMR data tables for this compound are not available in the public domain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the -CH₂CH₂- fragment in the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the -CH₂- and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It would be crucial for connecting the ethanol side chain to the correct position on the phenyl ring (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, providing information about the molecule's preferred conformation.

No publicly available datasets for COSY, HSQC, HMBC, or NOESY experiments for this compound could be located.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate conformational changes, such as the rotation around single bonds. For this compound, DNMR could potentially provide insights into the rotational barrier of the C-C bond in the ethanol side chain. However, this type of specialized analysis is not commonly performed or published for compounds of this nature.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the presence of specific functional groups.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the aliphatic methylene groups.

Aromatic C-H stretching bands typically appearing above 3000 cm⁻¹.

C-O stretching vibration for the primary alcohol, expected around 1050 cm⁻¹.

Vibrations corresponding to the C-Br and C-Cl bonds would be found in the lower frequency (fingerprint) region of the spectrum.

While theoretical predictions can be made, specific, experimentally verified IR and Raman spectra for this compound are not available in the referenced databases.

Analysis of Molecular Vibrational Modes and Force Constants

A detailed analysis of the vibrational spectra, often aided by computational chemistry (such as Density Functional Theory, DFT), can assign specific vibrational modes to the observed spectral bands and allow for the calculation of force constants for the chemical bonds. This provides a deeper understanding of the molecule's bonding and structure.

A detailed vibrational analysis with force constant calculations for this compound has not been published in the accessible literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms.

For this compound, with the molecular formula C₈H₈BrClO, the theoretical monoisotopic mass can be calculated. While experimental data for this specific compound is not widely published, predicted HRMS data for its isomer, 2-bromo-1-(4-chlorophenyl)ethanol, which shares the same elemental formula, offers insight into the expected values. uni.lu The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak, which is a key signature in its mass spectrum.

The table below shows predicted exact mass values for common adducts formed during soft ionization techniques like electrospray ionization (ESI).

| Adduct | Predicted m/z (for C₈H₈BrClO) |

| [M+H]⁺ | 234.95200 |

| [M+Na]⁺ | 256.93394 |

| [M-H]⁻ | 232.93744 |

| Table 1: Predicted HRMS data for adducts of C₈H₈BrClO. Data is based on the isomer 2-bromo-1-(4-chlorophenyl)ethanol. uni.lu |

In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways. Analyzing these fragmentation patterns helps in elucidating the molecular structure. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethanol side chain is expected. This would result in a prominent fragment corresponding to the bromochlorobenzyl cation or related structures.

Loss of Water: As a primary alcohol, the molecule can easily lose a water molecule (H₂O, mass 18 Da), especially from the protonated molecular ion [M+H]⁺.

Benzylic Cleavage: The cleavage of the bond between the first and second carbon of the ethanol side chain can lead to the formation of a [CH₂OH]⁺ fragment (m/z 31).

Halogen Loss: Fragmentation involving the loss of bromine or chlorine radicals can also occur.

This fragmentation analysis is instrumental in impurity profiling . Potential impurities in a sample of this compound could include positional isomers (e.g., 2-(3-bromo-4-chlorophenyl)ethanol), starting materials like (2-bromo-4-chlorophenyl)acetic acid, or over-halogenated/under-halogenated species. Each of these impurities would produce a unique molecular ion and a distinct fragmentation pattern in the mass spectrum, allowing for their detection and identification even at low levels. For instance, an isomer would have the same molecular weight but would likely exhibit different relative abundances of key fragment ions.

X-ray Diffraction Analysis

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, should a suitable single crystal be grown, this technique would provide unambiguous proof of its molecular structure.

The analysis would yield a detailed structural model, confirming the substitution pattern on the phenyl ring (bromine at position 2 and chlorine at position 4) and the connectivity of the ethanol side chain. Key structural parameters that would be determined are presented in the hypothetical data table below.

| Parameter | Expected Information from Analysis |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C-Br, C-Cl, C-O, C-C (aromatic and aliphatic) |

| Key Bond Angles (°) | Angles defining the geometry around the phenyl ring and side chain |

| Torsion Angles (°) | Angles defining the conformation of the ethanol side chain |

| Table 2: Hypothetical data obtainable from a single-crystal X-ray diffraction study. |

This technique would definitively establish the molecular geometry and confirm the absence of any unexpected isomeric forms within the crystal lattice.

Analysis of the crystal packing reveals how molecules are arranged in the crystal lattice, stabilized by a network of intermolecular forces. For this compound, several types of interactions would be anticipated.

Hydrogen Bonding: The primary alcohol group (-OH) is a classic hydrogen bond donor. It would be expected to form strong hydrogen bonds with the hydroxyl group of a neighboring molecule or potentially with one of the halogen atoms acting as a weak acceptor. This typically results in the formation of chains or dimeric motifs.

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atom of the hydroxyl group. princeton.edu

A detailed analysis would map these interactions, providing insight into the forces that govern the solid-state structure of the compound.

Computational Chemistry and Theoretical Modeling of 2 2 Bromo 4 Chlorophenyl Ethanol

Quantum Chemical Investigations (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods are fundamental tools for studying the intricacies of molecular systems. DFT and ab initio calculations are performed to model the electronic structure and predict the properties of 2-(2-Bromo-4-chlorophenyl)ethanol. These calculations typically begin with defining a basis set, such as 6-311G(d,p) or 6-31G(d,p), which describes the atomic orbitals of the system.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the electronic energy at various atomic arrangements to find the structure with the lowest possible energy, corresponding to a true minimum on the potential energy surface. For flexible molecules like this compound, which has a rotatable bond between the phenyl ring and the ethanol (B145695) group, conformational analysis is crucial.

This analysis involves identifying different stable conformers (rotational isomers). For analogous molecules like 2-bromoethanol, studies have shown the existence of both anti and gauche conformers, with the gauche form often being more stable due to the potential for intramolecular hydrogen bonding. A similar analysis for this compound would involve rotating the C-C bond of the ethanol sidechain and calculating the energy at each step to identify the most stable spatial arrangement of the bromo, chloro, and hydroxyl groups.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For a substituted aromatic compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across the ring and the electron-withdrawing halogen substituents. The electron density distribution reveals how electrons are shared among the atoms, highlighting the molecule's polarity and bonding characteristics.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters Calculated via DFT (Note: The following data is from a study on a different chlorophenyl-containing molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, and is provided for illustrative purposes only.)

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich or electron-poor.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, such regions would be expected around the oxygen atom of the hydroxyl group and potentially on the aromatic ring.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a common site of positive potential.

The MEP map provides a clear picture of how the molecule would interact with other reagents, guiding the understanding of its chemical behavior.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated using the energies of the frontier orbitals.

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors:

Fukui Functions: Indicate the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule.

These descriptors provide quantitative measures of a molecule's stability and reactivity, complementing the qualitative insights from FMO and MEP analyses.

Table 2: Example of Global Reactivity Descriptors (in eV) (Note: The following data is from a study on (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one and is for illustrative purposes.)

| Descriptor | Formula | Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5031 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.8383 |

| Electrophilicity Index (ω) | μ² / 2η | 5.5186 |

Spectroscopic Property Prediction

Computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). The calculations are typically performed on the optimized molecular geometry.

The computed chemical shifts are often referenced against a standard compound like Tetramethylsilane (TMS), similar to experimental procedures. By comparing the calculated NMR spectrum with the one obtained experimentally, researchers can confirm the proposed molecular structure. A strong correlation between the predicted and observed chemical shifts validates the accuracy of the computational model and its underlying geometry.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for identifying molecular structures and functional groups. Computational chemistry, particularly through Density Functional Theory (DFT), allows for the a priori calculation of these vibrational frequencies with remarkable accuracy.

The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. For this compound, this would be performed using a functional, such as B3LYP, combined with a robust basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. Following geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman spectra. sapub.orgresearchgate.net These theoretical spectra serve as a "molecular fingerprint" that can be compared with experimental data to confirm the structure. canterbury.ac.nz

The calculated frequencies for this compound would reveal characteristic vibrations. For instance, the O-H stretch of the alcohol group would appear as a strong band in the IR spectrum, typically around 3300-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl chain would be found in the 2900-3100 cm⁻¹ region. Vibrations corresponding to the carbon-halogen bonds, C-Br and C-Cl, would be located in the lower frequency "fingerprint" region of the spectrum. sapub.orgresearchgate.net Analysis of the potential energy distribution (PED) for each mode allows for the precise assignment of atomic motions to each calculated frequency.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch | Alcohol (-OH) | ~3550 | High | Low |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3080 | Medium | High |

| C-H Stretch (Aliphatic) | Ethyl Chain (-CH₂) | ~2960 | Medium | Medium |

| C=C Stretch | Aromatic Ring | ~1580, ~1470 | Medium-High | High |

| C-O Stretch | Alcohol (C-OH) | ~1050 | High | Low |

| C-Cl Stretch | Chloro-substituent | ~750 | High | Medium |

| C-Br Stretch | Bromo-substituent | ~650 | High | Medium |

UV-Vis Absorption Spectrum Prediction (TD-DFT)

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, are governed by the transitions of electrons between molecular orbitals upon absorbing light. Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for predicting these electronic spectra. mdpi.comchemrxiv.org

Similar to vibrational analysis, the process starts with an optimized ground-state geometry. The TD-DFT calculation then computes the energies of various excited states and the probabilities of transitioning from the ground state to these excited states. nih.gov This information is used to generate a theoretical UV-Vis spectrum, plotting absorption intensity (related to oscillator strength) against wavelength. The choice of functional is critical, with hybrid functionals like B3LYP and PBE0, and range-separated functionals such as CAM-B3LYP, often providing reliable results for organic molecules. mdpi.comrsc.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. nih.gov The calculations would predict the maximum absorption wavelength (λmax), which is influenced by the electronic effects of the bromo, chloro, and hydroxyethyl substituents on the aromatic system. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as solvent polarity can significantly shift the absorption wavelengths. nih.gov

Table 2: Illustrative Predicted Electronic Transitions for this compound (in Ethanol solvent)

| Transition | Main Orbital Contribution | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | HOMO → LUMO | ~275 | 0.08 |

| S₀ → S₂ | HOMO-1 → LUMO | ~240 | 0.15 |

| S₀ → S₃ | HOMO → LUMO+1 | ~210 | 0.45 |

Reaction Mechanism Studies

Computational chemistry provides profound insights into how chemical reactions occur, allowing for the mapping of entire reaction pathways, characterization of fleeting transition states, and analysis of kinetic parameters.

Transition State Characterization for Elementary Reaction Steps

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). This structure represents the energy maximum along the minimum energy path of the reaction. Computationally locating and characterizing the TS is a cornerstone of mechanistic studies. ucsb.edu

For a molecule like this compound, several reactions can be envisaged, such as nucleophilic substitution (Sₙ2) at the carbon bearing the bromine (if the hydroxyl group were first converted to a better leaving group) or elimination reactions. comporgchem.com To find the TS for a specific elementary step, researchers use specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, QST2/3) that search for a first-order saddle point on the potential energy surface. ucsb.edu A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the atomic motion along the reaction coordinate—the path that transforms reactants into products.

Energy Profile Determination and Kinetic Analysis of Key Transformations

Once the geometries and energies of the reactants, products, and the transition state connecting them have been calculated, a reaction energy profile can be constructed. This profile plots the potential energy of the system as it progresses along the reaction coordinate. The height of the energy barrier from the reactants to the transition state is the activation energy (ΔG‡).

This activation energy is a critical parameter for kinetic analysis. According to Transition State Theory, the rate of a reaction is exponentially dependent on the activation energy. A lower activation energy corresponds to a faster reaction. By calculating ΔG‡, chemists can predict reaction rates, understand how substituents affect reactivity, and compare the feasibility of competing reaction pathways. For example, one could computationally compare the activation barriers for different elimination pathways to predict the major alkene product.

Table 3: Illustrative Energy Profile for a Hypothetical Elimination Reaction of this compound

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactant Complex | This compound + Base | 0.0 |

| Transition State | E2 Transition State Structure | +22.5 |

| Product Complex | 2-Bromo-4-chlorostyrene + H₂O + Base-H⁺ | -5.8 |

Solvent Effects and Catalysis Modeling

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction mechanisms and rates. wikipedia.org Computational models account for this by incorporating solvent effects, either implicitly (treating the solvent as a continuous medium with a specific dielectric constant) or explicitly (including individual solvent molecules in the calculation). chemrxiv.org Solvents can stabilize charged intermediates or transition states through interactions like hydrogen bonding or dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction. wikipedia.orgiupac.org Conversely, if a solvent stabilizes the reactants more than the transition state, the reaction rate will decrease. chemrxiv.org

Furthermore, many important organic transformations rely on catalysts. Computational modeling is a powerful tool for understanding how catalysts function. ulaval.ca For reactions involving this compound, such as a potential palladium-catalyzed cross-coupling reaction at the C-Br bond, modeling could elucidate the entire catalytic cycle. This involves calculating the energies of all intermediates and transition states for each step: oxidative addition, transmetalation, and reductive elimination. ulaval.ca Such studies can reveal the rate-determining step of the catalytic cycle, explain observed selectivity, and guide the design of more efficient catalysts. nih.gov

Derivatives and Structure Reactivity Relationships

Synthesis of Analogues with Varied Halogenation Patterns

The nature and position of halogen substituents on the phenyl ring play a pivotal role in determining the reactivity of phenylethanol derivatives. The synthesis of analogues with different halogenation patterns allows for a systematic investigation of these electronic and steric effects.

The synthesis of positional isomers of 2-(2-Bromo-4-chlorophenyl)ethanol, such as 2-(4-bromo-2-chlorophenyl)ethanol and 2-amino-1-(3-bromo-5-chlorophenyl)ethanol, allows for a direct comparison of how the relative positions of the halogen atoms influence reactivity. The synthetic routes to these isomers often start from the corresponding substituted phenylacetic acids or acetophenones. For instance, the reduction of (2-bromo-4-chlorophenyl)acetic acid is a common method to produce this compound chemicalbook.com. A similar approach, starting from 2-bromophenylacetic acid, yields 2-(2-bromophenyl)ethanol, demonstrating a general synthetic strategy that can be adapted for various isomers prepchem.com.

The synthesis of other di-halogenated derivatives, such as those containing two chlorine atoms, has also been explored. For example, 1-(2,4-dichlorophenyl)-2-chloroethanol can be prepared by the reduction of 2,2′,4′-trichloroacetophenone with sodium borohydride (B1222165) researchgate.net. The presence of catalysts like calcium chloride or lanthanum chloride can improve the specificity of this reaction researchgate.net.

Table 1: Examples of Positional Isomers and Di-halogenated Derivatives

| Compound Name | Starting Material | Key Reaction |

| This compound | (2-Bromo-4-chlorophenyl)acetic acid | Reduction |

| 2-(4-Bromo-2-chlorophenyl)ethanol | 4-Bromo-2-chlorobenzoic acid | Reduction of the corresponding acid or ester |

| 2-Amino-1-(3-bromo-5-chlorophenyl)ethanol | 3-Bromo-5-chloroaniline | Multi-step synthesis |

| 1-(2,4-Dichlorophenyl)-2-chloroethanol | 2,2′,4′-Trichloroacetophenone | Reduction |

Replacing the bromine or chlorine atoms with other halogens, such as fluorine and iodine, can significantly alter the electronic properties of the aromatic ring and, consequently, the reactivity of the entire molecule. The synthesis of these analogues often requires specific halogenation or starting materials.

For instance, the synthesis of fluoro-substituted analogues can be achieved through various fluorination techniques. While direct fluorination of the aromatic ring can be challenging, starting from a pre-fluorinated precursor is a common strategy. Similarly, iodo-substituted analogues can be prepared. The reactivity of halogens in electrophilic aromatic substitution generally follows the order F > Cl > Br > I, with the size of the halogen also influencing the reaction libretexts.org.

The synthesis of iodoalkanes can be achieved by reacting an alcohol with a mixture of sodium or potassium iodide and concentrated phosphoric acid, which generates hydrogen iodide in situ for the substitution reaction chemguide.co.uk.

Table 2: Halogen-Substituted Analogues

| Compound Name | Key Halogen Introduction Method |

| 2-(2-Fluoro-4-chlorophenyl)ethanol | Synthesis from a fluorinated precursor |

| 2-(2-Iodo-4-chlorophenyl)ethanol | Iodination of a suitable precursor or starting from an iodinated building block |

| (R)-2,2,2-trifluoro-1-(4'-chlorophenyl)ethanol | Synthesis from 1-(4-chlorophenyl)-2,2,2-trifluoroethanol |

Side Chain Modifications and Homologues

Modifications to the ethanol (B145695) side chain offer another avenue for creating derivatives with altered properties. These modifications can include changing the length or branching of the alkyl chain, as well as introducing new functional groups.

The synthesis of 2-bromo-1-(4-chlorophenyl)propan-1-one, a precursor to the corresponding propanol, involves the bromination of 1-(4-chlorophenyl)propan-1-one . This intermediate can then be reduced to form the alcohol.

Table 3: Examples of Side Chain Elongation and Branching

| Compound Name | Modification | Synthetic Approach |

| 1-(2-Bromo-4-chlorophenyl)propan-2-ol | Chain extension and branching | Grignard reaction with an appropriate aldehyde, followed by reduction |

| 3-(2-Bromo-4-chlorophenyl)propan-1-ol | Chain elongation | Multi-step synthesis from a suitable precursor |

The hydroxyl group of the ethanol side chain is a prime site for introducing other functional groups, such as ethers, esters, and amines. These modifications can dramatically alter the chemical and physical properties of the parent compound.

Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide youtube.com. Phenols are generally easier to alkylate under basic conditions than aliphatic alcohols youtube.com. Esters can be formed through esterification reactions with carboxylic acids or their derivatives. For example, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate is synthesized from 4-bromo-2-chlorophenol (B165030) and 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid using a coupling agent nih.gov.

The bacteriostatic activity of 2-phenylethanol (B73330) derivatives has been shown to correlate with their membrane binding affinity, highlighting the importance of the side chain in biological interactions nih.gov.

Comparative Studies of Reactivity and Selectivity